molecular formula C13H13FO3 B3179773 Ethyl 8-fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate CAS No. 405196-40-9

Ethyl 8-fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate

Cat. No.: B3179773
CAS No.: 405196-40-9
M. Wt: 236.24 g/mol
InChI Key: BXFOVUZVFGSDDJ-UHFFFAOYSA-N
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Description

Ethyl 8-fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate is a bicyclic compound featuring a tetrahydronaphthalene core with a fluorine substituent at position 8, an ethyl ester at position 1, and a ketone group at position 3.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 8-fluoro-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FO3/c1-2-17-13(16)9-6-7-11(15)8-4-3-5-10(14)12(8)9/h3-5,9H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFOVUZVFGSDDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)C2=C1C(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Ethyl 8-fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit certain oxidoreductases, which are enzymes that catalyze oxidation-reduction reactions. The interaction between this compound and these enzymes is primarily through the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent the enzyme from carrying out its normal function.

Cellular Effects

This compound has been shown to exert various effects on different types of cells and cellular processes. In particular, this compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. This inhibition can lead to altered gene expression and changes in cellular metabolism, ultimately affecting cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound is known to bind to the active sites of enzymes, thereby inhibiting their activity. The binding interactions are primarily mediated by hydrogen bonds, hydrophobic interactions, and van der Waals forces. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolic pathways and stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or acidic conditions. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling pathways and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as reducing oxidative stress and improving metabolic function. At high doses, this compound can cause toxic effects, including liver and kidney damage, as well as disruptions in normal cellular function. These adverse effects are likely due to the compound’s ability to inhibit essential enzymes and disrupt metabolic pathways.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and energy metabolism. This compound interacts with enzymes such as oxidoreductases and kinases, which play key roles in these pathways. By inhibiting these enzymes, this compound can alter metabolic flux and affect the levels of various metabolites, leading to changes in cellular energy production and redox balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. For example, this compound has been found to accumulate in the mitochondria, where it can influence mitochondrial function and energy production.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound is primarily localized to the mitochondria, where it can interact with mitochondrial enzymes and affect mitochondrial metabolism. Additionally, this compound may undergo post-translational modifications that direct it to other cellular compartments, such as the nucleus or endoplasmic reticulum, where it can influence gene expression and protein synthesis.

Biological Activity

Ethyl 8-fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate (CAS: 405196-40-9) is a synthetic compound recognized for its diverse biological activities and potential applications in medicinal chemistry. This article provides an overview of its biological activity, including antiviral properties, synthesis of derivatives, and potential pharmacological applications.

Chemical Structure and Properties

This compound features a unique tetrahydronaphthalene core with a fluoro substituent and a carboxylate ester functional group. Its molecular formula is C13H13FO3, with a molecular weight of approximately 238.25 g/mol. The structural formula is represented as follows:

Ethyl 8 fluoro 4 oxo 1 2 3 4 tetrahydronaphthalene 1 carboxylate\text{Ethyl 8 fluoro 4 oxo 1 2 3 4 tetrahydronaphthalene 1 carboxylate}

Antiviral Properties

Research indicates that this compound exhibits notable antiviral activity. Preliminary studies have focused on its effects against viruses such as influenza A and Coxsackie B4 . The compound can be utilized to synthesize derivatives that demonstrate inhibitory activity against these specific viruses. For instance:

  • IC50 Values : Derivatives synthesized from this compound have shown promising IC50 values in inhibiting viral replication.

Synthesis of Derivatives

The compound serves as a precursor for synthesizing novel heterocyclic compounds with potential biological activities. The synthesis involves complex organic reactions, including:

  • Formation of diazenyl derivatives.
  • Reactions with various amines to yield compounds with enhanced pharmacological properties.

Antibiotic Development

This compound plays a significant role in the synthesis of fluoroquinolone antibiotics . The compound undergoes various chemical transformations such as esterification under acidic conditions to produce effective antibiotics against a broad spectrum of bacterial infections.

Interaction Studies

Studies have been conducted to evaluate how this compound interacts with specific enzymes or receptors involved in metabolic pathways. These interactions are crucial in understanding its mechanism of action and potential therapeutic effects.

Comparative Analysis with Related Compounds

The following table summarizes structural similarities and unique aspects of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
8-Methyl-4-oxo-1,2,3,4-tetrahydronaphthaleneSimilar naphthalene core; lacks fluorineMore methyl groups; different reactivity
Oxolinic AcidRelated structure with different functional groupsPrimarily used as an antibacterial agent
5-Fluoro-N-(naphthalenesulfonyl)glycineContains a naphthalene ring; different substituentsUsed in pharmaceutical applications

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various biological assays. For instance:

  • Antiviral Assays : In vitro testing demonstrated significant inhibition of viral replication at specific concentrations.
  • Antibacterial Activity : Compounds derived from the original structure showed enhanced antibacterial properties against resistant strains.

Comparison with Similar Compounds

Substituent Variations at Position 8

  • Ethyl 8-Methoxy-1-Methyl-4-Oxo Analogs ():
    The methoxy group (OCH₃) at position 8 introduces steric bulk and reduced electronegativity compared to fluorine. This substitution likely alters electronic properties, such as resonance effects, which could reduce binding affinity in targets sensitive to electron-withdrawing groups. The ethyl ester and methyl group at position 1 in these analogs (e.g., Ethyl 8-methoxy-1-methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate) may enhance lipophilicity compared to the fluoro derivative .

  • Methyl 4-Oxo-1,2,3,4-Tetrahydronaphthalene-1-Carboxylate ():
    This compound lacks both the 8-fluoro and 1-methyl substituents. The absence of fluorine reduces metabolic stability, as fluorination typically resists oxidative degradation. The methyl ester (vs. ethyl) may lower molecular weight (C₁₂H₁₂O₃, MW 204.23 g/mol) and slightly increase aqueous solubility compared to ethyl esters .

Ester Group Modifications

  • Methyl 3-(3-Chloropropyl)-2-Oxo Analogs ():
    The methyl ester and 3-chloropropyl chain in methyl 3-(3-chloropropyl)-2-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate introduce polarizable chlorine and a flexible alkyl chain. These features could enhance interactions with hydrophobic protein pockets but reduce metabolic stability due to the labile ester and chlorine groups. Purification via 5% ethyl acetate/hexanes suggests moderate polarity .

Core Structure Derivatives

  • 1,2,3,4-Tetrahydronaphthalene-1-Carboxylic Acid and Derivatives ():
    Compounds like 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid and its amide/nitrile derivatives lack the 4-oxo and ester groups. The carboxylic acid (pKa ~4-5) would ionize at physiological pH, increasing water solubility but limiting blood-brain barrier penetration. The nitrile group (C≡N) in 1,2,3,4-tetrahydronaphthalene-1-carbonitrile may confer metabolic resistance but introduce toxicity risks .

Physicochemical and Pharmacokinetic Implications

Property Ethyl 8-Fluoro-4-Oxo-1,2,3,4-THNC Ethyl 8-Methoxy-1-Methyl Analog Methyl 4-Oxo-1,2,3,4-THNC
Molecular Weight (g/mol) ~238.23 (estimated) 262.30 204.23
Key Substituents 8-F, 4-O, ethyl ester 8-OCH₃, 1-CH₃, ethyl ester 4-O, methyl ester
Lipophilicity (LogP) Higher (due to F) Moderate (OCH₃ adds polarity) Lower (methyl ester)
Metabolic Stability High (fluorine resists oxidation) Moderate (OCH₃ may undergo demethylation) Low (methyl ester hydrolysis)

Q & A

Q. What synthetic methodologies are commonly employed to prepare ethyl 8-fluoro-4-oxo-tetrahydronaphthalene carboxylate derivatives?

Answer: A key approach involves formal [4+2] cycloaddition reactions between homophthalic anhydrides and imines. For example:

  • Reaction setup : Dry CH2_2Cl2_2 as solvent, Pr2_2NEt as a base, and stoichiometric control of reactants (e.g., imine-to-anhydride ratio 1:1.2) .
  • Workup : Quenching with HCl, extraction with CH2_2Cl2_2, and esterification using TMSCHN2_2/CH3_3OH to yield the ethyl ester .
  • Characterization : 1H/13C NMR for regiochemical confirmation (e.g., δ ~128–127 ppm for aromatic protons, δ ~52 ppm for ester carbons) and HRMS for molecular weight validation (e.g., m/z 538.1670 [M+H]+) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

Answer:

  • 1H/13C NMR : Assignments focus on distinguishing fluorinated aromatic protons (δ ~6.5–7.5 ppm) and ester carbonyl carbons (δ ~170 ppm). Substituent-induced deshielding effects are analyzed to confirm regiochemistry .
  • HRMS : High-resolution mass spectrometry validates molecular formula (e.g., C20_{20}H18_{18}FO3_3) with <2 ppm error tolerance .
  • IR Spectroscopy : Used to identify carbonyl stretches (~1740 cm1^{-1} for ester groups) and hydrogen-bonding interactions .

Advanced Research Questions

Q. How can diastereoselectivity be optimized in cycloaddition reactions involving fluorinated tetrahydronaphthalene derivatives?

Answer:

  • Steric and electronic modulation : Electron-withdrawing groups (e.g., -F at C8) enhance regioselectivity by polarizing the anhydride’s carbonyl groups. Steric hindrance from bulky substituents (e.g., aryl groups) directs facial selectivity .
  • Solvent and temperature : Non-polar solvents (e.g., CH2_2Cl2_2) and low temperatures (0–25°C) favor kinetic control, reducing side reactions .
  • Monitoring : Real-time LC-MS tracks intermediates to adjust reaction conditions dynamically .

Q. What crystallographic challenges arise during X-ray structure determination, and how are they resolved?

Answer:

  • Disorder in crystal packing : Fluorine’s high electronegativity can disrupt hydrogen-bonding networks, leading to disordered regions. SHELXL refinement with TWIN/BASF commands is used to model split positions .
  • Hydrogen bonding analysis : Graph-set analysis (e.g., Etter’s rules) identifies motifs like R_2$$^2(8) dimers, which stabilize the lattice. ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty .
  • Example : For a related compound, C28H28O7, refinement with SHELX yielded R1_1 = 0.0626, with anisotropic displacement parameters for fluorine atoms .

Q. How do conflicting NMR and crystallographic data arise, and how are they reconciled?

Answer:

  • Dynamic effects in solution : Conformational flexibility (e.g., ring puckering) may average NMR signals, whereas crystallography captures static structures. Variable-temperature NMR (e.g., 298 K vs. 100 K) identifies dynamic processes .
  • Crystallographic artifacts : Twinning or poor diffraction may misrepresent bond lengths. Cross-validation with DFT-optimized geometries (e.g., B3LYP/6-31G*) resolves discrepancies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 8-fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate
Reactant of Route 2
Ethyl 8-fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate

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